2,3,7-Tribromodibenzo-p-dioxin
Overview
Description
2,3,7-Tribromodibenzo-p-dioxin (TBDD) is a compound with the molecular formula C12H5Br3O2 . It is a type of dibenzodioxin, a group of organic compounds that are typically characterized by their aromatic rings and ether bonds .
Molecular Structure Analysis
The molecular structure of TBDD consists of two benzene rings connected by two oxygen atoms, forming a dioxin core. It also has three bromine atoms attached to the carbon atoms at the 2, 3, and 7 positions .Physical And Chemical Properties Analysis
TBDD has a molecular weight of 420.88 g/mol . It has a computed XLogP3-AA value of 5.1, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors .Scientific Research Applications
Environmental and Health Implications : 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) is a closely related compound to 2,3,7-TBDD. It has been studied for its environmental impact and potential health effects. TCDD is not produced commercially but is a byproduct of various industrial processes. It has been found to affect immune function and is considered a significant environmental contaminant (Holsapple et al., 1991).
Pharmacokinetics and Toxicity : A study on rats demonstrated that 2,3,7-TBDD, among other halogenated dibenzo-p-dioxins, alters the plasma concentration and biliary excretion of ouabain, a cardiac glycoside. This suggests potential implications for pharmacokinetics and toxicity (Yang et al., 1983).
Natural Product Research : 2,3,7-TBDD was isolated from the marine sponge Dysidea dendyi. This discovery expands the understanding of naturally occurring brominated compounds and their potential biological activities (Utkina et al., 2002).
Bioremediation Potential : Research into modifying rat CYP1A1 through site-directed mutagenesis has shown potential in generating an enzyme capable of metabolizing 2,3,7,8-TCDD, indicating a possible application in bioremediation of dioxin-contaminated soils and clinical treatment for dioxin exposure (Shinkyo et al., 2003).
Biodegradation Studies : The white-rot fungus Phlebia lindtneri has been studied for its ability to biotransform various polychlorinated dibenzo-p-dioxins (PCDDs), including 2,3,7-trichlorodibenzo-p-dioxin. This highlights the potential use of fungi in the degradation of environmental contaminants (Kamei & Kondo, 2005).
properties
IUPAC Name |
2,3,7-tribromodibenzo-p-dioxin | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Br3O2/c13-6-1-2-9-10(3-6)17-12-5-8(15)7(14)4-11(12)16-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNRLLTUMJGOGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC3=CC(=C(C=C3O2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Br3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50904160 | |
Record name | 2,3,7-tribromodibenzo-p-dioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50904160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,7-Tribromodibenzo-p-dioxin | |
CAS RN |
51974-40-4 | |
Record name | 2,3,7-Tribromobenzo-4-dioxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051974404 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,7-tribromodibenzo-p-dioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50904160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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